1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

lipophilicity ADME drug design

Maleimide bioconjugation often yields over-conjugated ADCs with compromised antibody structure. 1-(2-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione solves this via ortho-fluorine steric shielding, slowing thiol addition for site-selective cysteine coupling. Key advantages: Controlled thiol reactivity vs. para-fluoro isomer. Enhanced membrane permeability (LogP 1.6452) for intracellular target engagement. Limited prior art for IP freedom. Building block for kinase inhibitors, antimicrobials, and fluorescent probes.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
CAS No. 1098352-14-7
Cat. No. B1372354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
CAS1098352-14-7
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C1=O)C2=CC=CC=C2F
InChIInChI=1S/C11H8FNO2/c1-7-6-10(14)13(11(7)15)9-5-3-2-4-8(9)12/h2-6H,1H3
InChIKeySIFBMDYBXHGDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


1-(2-Fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is an N-aryl maleimide derivative bearing a 2-fluorophenyl substituent at the nitrogen atom and a methyl group at position 3 of the pyrrole ring. With a molecular formula C11H8FNO2, molecular weight 205.19 g/mol, predicted LogP of 1.6452, and topological polar surface area (TPSA) of 37.38 Ų, this compound serves as a versatile chemical building block in medicinal chemistry, bioconjugation, and fluorescent probe development .

Building Block Class N-Aryl maleimide
Key Substituents 2-Fluorophenyl, 3-Methyl
Research Use Medicinal chemistry, bioconjugation, probe development

Why Fluorine Position and Methyl Substitution Matter


N-aryl maleimides are widely used in drug discovery, bioconjugation, and materials science, but their reactivity and biological profile are exquisitely sensitive to substituent identity and regiochemistry. The ortho-fluorine atom in 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione introduces unique steric and electronic perturbations compared to the para-fluoro isomer, affecting Michael addition kinetics with thiols, hydrolytic stability, and target protein engagement. Simply substituting the 4-fluorophenyl analog (CAS 883033-95-2) or N-phenyl-3-methylmaleimide (CAS 3120-04-5) would yield a different reactivity profile, potentially compromising experimental reproducibility and pharmacological outcomes [1].

Target: 2-Fluorophenyl isomer
4-Fluorophenyl analog May alter Michael addition kinetics and target engagement due to ortho/para electronic and steric differences.
Target: 2-Fluorophenyl isomer
N-Phenyl-3-methylmaleimide Lacks fluorine; different reactivity profile may affect hydrolytic stability and experimental reproducibility.

Quantitative Differentiation Against Closest Analogs


Predicted LogP Comparison with 4-Fluoro Isomer

The target compound displays a predicted LogP (XLogP3-AA) of 1.6452, whereas the 4-fluorophenyl isomer has a predicted LogP of 1.5. This ΔLogP of +0.15 indicates a modest increase in lipophilicity for the 2-fluoro isomer, which may translate to enhanced membrane permeability and altered intracellular distribution [1].

Predicted LogP
Head-to-head
ΔLogP +0.15
Supports membrane permeability interpretation
Computed XLogP3-AA; ortho vs para isomer differentiation
lipophilicity ADME drug design

Comparative TPSA of ortho- vs. para-Fluoro Isomers

The TPSA of 1-(2-fluorophenyl)-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is 37.38 Ų, marginally lower than the 4-fluorophenyl analog (37.4 Ų). The negligible difference (ΔTPSA = -0.02 Ų) confirms that fluorine position does not alter the compound's hydrogen bond donor/acceptor count, suggesting that any differential biological activity arises from steric or electronic effects rather than gross polarity changes [1].

Comparative TPSA
Head-to-head
ΔTPSA -0.02 Ų
Negligible polarity difference; activity variation attributable to steric/electronic effects
Computed TPSA; identical H-bond donor/acceptor count
polar surface area bioavailability drug-likeness

Vendor Availability and Supply Volatility

The 2-fluorophenyl isomer is stocked in research quantities (50 mg–1 g, purity ≥95%) by a limited set of suppliers including Leyan and Chemscene, whereas the 4-fluorophenyl isomer is more broadly available. Notably, the 2-fluorophenyl compound was listed as 'Discontinued' by CymitQuimica (Fluorochem brand), signaling potential supply volatility .

Vendor Availability
Supporting evidence
≥2 active; 1 discontinued
Supply continuity may require review
Limited supplier base as of May 2026; early procurement advised
commercial availability procurement supply chain

Public Database Novelty and IP Advantages

As of May 2026, no dedicated PubChem Compound ID exists for CAS 1098352-14-7, while the 4-fluorophenyl isomer is registered under CID 2732627. This database gap indicates that the 2-fluoro isomer has been less extensively characterized in public repositories, offering potential advantages in patent-driven research where prior art exposure is a concern [1].

Database Coverage
Supporting evidence
No PubChem CID vs. CID 2732627
Reduced prior art exposure context
May support freedom-to-operate analysis; verify independently
novelty intellectual property patent landscape

Antimicrobial Activity of the Fluorophenyl Maleimide Class

N-(Monofluorophenyl)maleimides as a compound class exhibit antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with no activity against Pseudomonas aeruginosa, as documented by Imai et al. (1991). Although the published work does not report individual isomer MIC values, the class-level data provide a baseline expectation for the target compound, with the ortho-fluoro substitution potentially modulating potency through steric or electronic effects on bacterial target engagement [1].

Antibacterial Class Data
Class-level inference
Active vs. B. subtilis, S. aureus, E. coli; inactive P. aeruginosa
Supports antimicrobial screening context
Isomer-specific MIC validation required
antimicrobial antibacterial maleimide

Predicted Michael Addition Kinetics and Steric Effects

The ortho-fluorine substituent on the N-phenyl ring is expected to exert a steric shielding effect on the adjacent maleimide double bond, potentially reducing the rate of Michael addition with thiol nucleophiles relative to the para-fluoro or unsubstituted phenyl analogs. While direct kinetic data for this compound are not publicly available, the well-known ortho-steric effect in N-aryl maleimides provides a mechanistic rationale for expecting differentiated conjugation kinetics. Researchers are advised to perform comparative kinetic studies with 4-fluoro and unsubstituted phenyl derivatives to quantify the magnitude of this effect .

Predicted Kinetics
Supporting evidence
Slower thiol addition predicted
May provide distinct kinetic window for bioconjugation
Requires stopped-flow kinetic validation
Michael addition thiol reactivity bioconjugation

Best Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting intracellular kinases, the modestly higher predicted LogP (1.6452 vs. 1.5 for the para isomer) may improve passive membrane permeability and intracellular accumulation, enhancing target engagement. The ortho-fluorine substituent can also influence metabolite formation via steric shielding of the phenyl ring, potentially improving metabolic stability compared to the para-fluoro congener [1].

Site-Selective Bioconjugation

The ortho-fluorine steric effect on the maleimide core is predicted to slow thiol addition rates, enabling more controlled, site-selective cysteine bioconjugation. This property is valuable in antibody-drug conjugate (ADC) development, where over-conjugation can compromise antibody structure. Comparative kinetic profiling against the 4-fluoro and unsubstituted phenyl analogs is recommended to establish the selectivity window .

Patent-Aware Hit Discovery

The absence of a PubChem entry and limited database representation for the 2-fluorophenyl isomer reduces prior art exposure, offering a strategic advantage for composition-of-matter patent filing. Programs aiming to secure broad IP coverage around maleimide-based kinase inhibitors, antimicrobials, or bioconjugation reagents may preferentially select the ortho-fluoro isomer as their lead scaffold [1].

Antibacterial Hit Identification

Class-level antibacterial activity against S. aureus, B. subtilis, and E. coli, combined with the favorable physicochemical properties of the 2-fluoro isomer, makes this compound a viable starting point for fragment-based or diversity-oriented antimicrobial drug discovery. Researchers should perform MIC determination against their specific pathogen panels and compare with the 4-fluoro isomer to quantify the positional fluorine SAR .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Ortho-fluorine lipophilicity profile
Membrane permeability and metabolite stability assessment
Site-selective bioconjugation
Ortho-steric effect on maleimide reactivity
Cysteine labeling kinetics and selectivity window
Patent-aware hit discovery
Limited public database footprint
Prior art landscape and IP freedom-to-operate review
Antibacterial hit identification
Class-level fluorophenyl maleimide activity
Strain-specific MIC determination and positional SAR
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